
CARM1 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARM1 degrader-2 (compound 3e) is a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade coactivator-associated arginine methyltransferase 1 (CARM1), an epigenetic regulator implicated in cancer progression and metastasis. It achieves a degradation concentration 50% (DC50) of 8.8 nM in cellular assays by recruiting the von Hippel-Lindau (VHL) E3 ligase complex to ubiquitinate CARM1, leading to its proteasomal degradation . This degradation suppresses methylation of CARM1 substrates such as PABP1 and BAF155, which are critical for triple-negative breast cancer (TNBC) metastasis . Unlike traditional inhibitors, this compound eliminates both enzymatic and non-enzymatic functions of CARM1, offering a broader therapeutic impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-2 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves:
Synthesis of the CARM1 inhibitor: This step involves the preparation of a molecule that specifically inhibits CARM1.
Linker attachment: A linker molecule is chemically attached to the CARM1 inhibitor.
Ligand attachment: The VHL ligand is then attached to the other end of the linker.
The reaction conditions for these steps often involve standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification processes. The use of automated synthesis and high-throughput screening techniques would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CARM1 degrader-2 primarily undergoes degradation reactions facilitated by the proteasome. The compound is designed to bring CARM1 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Ubiquitination: This process requires the presence of ubiquitin, ATP, and the E3 ligase complex.
Proteasomal degradation: This occurs in the presence of the 26S proteasome complex.
Major Products
The major product of the degradation reaction is the breakdown of CARM1 into smaller peptide fragments, which are then further degraded into amino acids .
Scientific Research Applications
Cancer Treatment
CARM1 degrader-2 has shown promise in various cancer models:
- Triple-Negative Breast Cancer : Research indicates that CARM1 is upregulated in triple-negative breast cancer (TNBC) and contributes to tumor progression. The application of this compound has demonstrated significant inhibition of cell migration and proliferation in TNBC cell lines, suggesting its potential as a therapeutic agent .
- Non-Small Cell Lung Cancer : Studies have revealed that CARM1 promotes oncogenic processes in non-small cell lung cancer. The use of CARM1 degraders has been shown to inhibit tumor growth by downregulating key signaling pathways associated with cancer progression .
Immunotherapy Enhancement
CARM1 inhibition via degraders like this compound has been linked to enhanced immune responses against tumors. By reducing CARM1 levels, these compounds can increase the infiltration of immune cells such as CD8 T cells and dendritic cells into tumors, thereby improving the efficacy of immunotherapy .
Cell Cycle Regulation
Research has indicated that CARM1 is involved in regulating the cell cycle through its interaction with chromatin remodeling complexes. Targeting CARM1 with degraders can disrupt this process, leading to altered cell cycle dynamics that may be beneficial in treating cancers characterized by dysregulated proliferation .
Case Studies
Study | Cancer Type | Findings | Implications |
---|---|---|---|
Study 1 | Triple-Negative Breast Cancer | This compound significantly reduced cell migration and increased apoptosis | Potential therapeutic agent for aggressive breast cancers |
Study 2 | Non-Small Cell Lung Cancer | Inhibition of CARM1 led to decreased tumor growth and altered signaling pathways | Could serve as a novel treatment strategy for resistant lung cancers |
Study 3 | Immunotherapy Response | Enhanced T-cell infiltration and activation in tumors treated with CARM1 inhibitors | May improve outcomes for patients undergoing immunotherapy |
Mechanism of Action
CARM1 degrader-2 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to CARM1 and brings it into proximity with the VHL E3 ligase. This interaction leads to the ubiquitination of CARM1, marking it for degradation by the proteasome. The degradation of CARM1 results in the inhibition of its methyltransferase activity, thereby affecting the methylation of its substrates such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155 .
Comparison with Similar Compounds
CARM1 Degrader-1 (Compound 3b)
Key Similarities :
- Both compounds utilize the VHL/proteasome pathway for CARM1 degradation.
- High potency: CARM1 degrader-1 has a DC50 of 8.1 nM , comparable to CARM1 degrader-2 .
- Both inhibit methylation of BAF155 and PABP1, reducing cancer cell migration .
Key Differences :
- Specificity : Proteomic analysis shows degrader-1 (compound 3b) has minimal off-target effects, but degrader-2’s off-target profile remains under investigation .
CARM1 Inhibitors (e.g., TP-064, ZL-28-6)
TP-064 :
- A small-molecule inhibitor blocking CARM1’s methyltransferase activity (IC50 = 6 nM).
ZL-28-6 :
- A type I protein arginine methyltransferase (PRMT) inhibitor with IC50 = 18 nM for CARM1.
- Broadly targets PRMTs, reducing specificity for CARM1 compared to degraders .
Other PROTACs (e.g., ERα Degrader-2)
ERα Degrader-2 :
- Targets estrogen receptor alpha (ERα) with DC50 = 0.3 nM.
- Demonstrates the versatility of PROTAC technology but lacks relevance to CARM1-driven cancers .
Data Tables
Table 1: Comparative Potency and Mechanisms
Table 2: Therapeutic Advantages of Degraders vs. Inhibitors
Parameter | CARM1 Degraders | CARM1 Inhibitors |
---|---|---|
Target Scope | Enzymatic + non-enzymatic | Enzymatic only |
Proliferation Impact | Reduces proliferation* | Limited impact |
Specificity | High (VHL-dependent) | Moderate (PRMT family) |
Metastasis Inhibition | Strong (DC50 < 10 nM) | Variable |
*CARM1 KO reduces proliferation, but degraders mimic this effect better than inhibitors .
Research Findings and Clinical Implications
- Breast Cancer: this compound suppresses migration in TNBC by degrading CARM1, which is overexpressed in basal-like subtypes linked to poor prognosis .
- Small Cell Lung Cancer (SCLC) : CARM1 methylates NFIB to drive SCLC progression, suggesting degraders could disrupt this partnership .
Biological Activity
CARM1 (Coactivator-Associated Arginine Methyltransferase 1) is a member of the protein arginine methyltransferase family, playing crucial roles in various biological processes, particularly in cancer progression. The development of CARM1 degraders, specifically CARM1 degrader-2, represents a novel approach in targeted therapy for cancers driven by CARM1 overexpression. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and implications in cancer treatment.
This compound is classified as a proteolysis-targeting chimera (PROTAC), which utilizes a ligand that selectively binds to CARM1 and a linker that connects to an E3 ubiquitin ligase (VHL). This design facilitates the ubiquitination and subsequent degradation of CARM1 via the proteasome pathway. The specific binding affinity and selectivity of this compound are critical for minimizing off-target effects while maximizing therapeutic efficacy.
Key Findings:
- Degradation Efficiency : this compound demonstrated a degradation concentration (DC50) of approximately 8 nM with a maximum degradation (Dmax) exceeding 95% within hours of treatment .
- Selectivity : The compound exhibited high selectivity for CARM1 over other protein arginine methyltransferases, ensuring targeted action .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro assays, revealing its potential to inhibit cancer cell migration and proliferation.
In Vitro Studies
- Cell Migration Assays : In breast cancer cell lines such as MDA-MB-231 and MCF7, treatment with this compound resulted in significant inhibition of cell migration. This effect correlates with the downregulation of CARM1 substrate methylation, which is crucial for cell motility .
- Cell Viability : The compound was tested for its cytotoxic effects on cancer cells. Results indicated that while it effectively reduced the viability of cancerous cells, it had minimal effects on normal mammary epithelial cells (MCF10A), highlighting its therapeutic potential with reduced toxicity .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
DC50 | 8 nM |
Dmax | >95% |
Selectivity | High |
Cell Lines Tested | MDA-MB-231, MCF7 |
Normal Cell Line Tested | MCF10A |
Effect on Migration | Significant Inhibition |
Effect on Viability | Reduced in Cancer Cells |
Case Studies
Recent studies have highlighted the role of CARM1 in promoting tumorigenesis and metastasis in triple-negative breast cancers. In one study, knockdown of CARM1 led to reduced tumor formation in NOD SCID mice models, suggesting that targeting CARM1 could be a viable strategy for cancer therapy . Additionally, the use of PROTACs like this compound can elucidate the non-enzymatic functions of CARM1, providing insights into its broader biological roles beyond methylation.
Implications for Cancer Therapy
The development of selective degraders such as this compound opens new avenues for targeted cancer therapies. By effectively reducing CARM1 levels, these compounds can potentially reverse the aggressive phenotypes associated with high CARM1 expression:
- Therapeutic Potential : Given the correlation between CARM1 overexpression and poor prognosis in various cancers, CARM1 degraders could serve as effective therapeutic agents.
- Research Directions : Ongoing studies aim to further characterize the non-enzymatic functions of CARM1 and explore combination therapies that may enhance the efficacy of PROTACs against resistant cancer phenotypes .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which CARM1 degrader-2 induces degradation of CARM1?
this compound (compound 3e) operates via the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway, recruiting CARM1 to the proteasome for degradation. It achieves a DC50 (half-maximal degradation concentration) of 8.8 nM in cellular models. This process suppresses methylation of CARM1 substrates like PABP1 and BAF155, critical for impairing breast cancer cell migration .
Q. Which experimental assays are essential for validating CARM1 degradation efficiency and target engagement?
Key assays include:
- Western blotting to quantify CARM1 protein levels post-treatment.
- Quantitative PCR (qPCR) to confirm transcriptional downregulation of CARM1-dependent genes.
- Immunofluorescence to visualize subcellular localization changes.
- Methylation-specific assays (e.g., using anti-methyl-PABP1/BAF155 antibodies) to assess functional inhibition of CARM1 activity .
Q. How does this compound compare to other CARM1 inhibitors (e.g., ZL-28-6) in terms of mechanism and specificity?
Unlike ZL-28-6, a Type I PRMT inhibitor (IC50: 18 nM) that broadly targets arginine methylation, this compound selectively eliminates CARM1 protein via proteasomal degradation. This avoids compensatory effects from related methyltransferases and provides sustained pathway suppression .
Advanced Research Questions
Q. What experimental design considerations are critical when addressing contradictions between in vitro efficacy and in vivo tumor suppression data for CARM1 degraders?
Contradictions may arise due to:
- Isoform-specific roles : CARM1ΔE15, a truncated isoform, shows no clinical correlation in breast cancer despite full-length CARM1’s oncogenic role .
- Model limitations : Use orthotopic xenografts or patient-derived organoids to better mimic tumor microenvironments.
- Pharmacokinetics : Monitor drug bioavailability and degradation kinetics in vivo using LC-MS or tissue-specific biomarkers .
Q. How can researchers optimize this compound’s selectivity to prevent off-target degradation of kinases like IKKε?
Strategies include:
- Linker optimization : Adjusting linker length/composition to sterically hinder non-CARM1 interactions.
- E3 ligase diversification : Testing alternative E3 ligases (e.g., CRBN) to reduce overlap with off-target kinases.
- Proteome-wide profiling : Use techniques like thermal proteome profiling (TPP) to identify unintended targets, as seen in PROTAC TBK1 degrader-2, which also inhibits IKKε (IC50: 8.7 nM) .
Q. What methodologies resolve conflicting data on CARM1’s role in transcriptional regulation across different biological contexts (e.g., spermatogenesis vs. cancer)?
Context-specific effects may stem from:
- Co-factor interactions : CARM1 synergizes with CBP/p300 in spermatid development but competes with these acetyltransferases in cancer.
- Substrate competition : Use chromatin immunoprecipitation (ChIP-seq) to map CARM1-binding sites in different cell types.
- Gene set enrichment analysis (GSEA) : Compare transcriptional outputs (e.g., metabolic vs. immune-response pathways) to disentangle context-dependent roles .
Q. What combinatorial therapeutic approaches enhance this compound’s anti-cancer efficacy?
Rational combinations include:
- DNA damage agents : this compound sensitizes cells to PARP inhibitors by impairing DNA repair (via BAF155 methylation).
- Immunotherapies : CARM1 loss upregulates MHC-I antigens; pair with checkpoint inhibitors (e.g., anti-PD-1).
- Kinase inhibitors : Co-targeting survival pathways (e.g., AKT/mTOR) to counteract compensatory signaling .
Q. Methodological Guidance
Q. How should researchers design dose-response experiments to account for this compound’s biphasic degradation kinetics?
- Use time-course assays (e.g., 6–72 hours) to capture transient degradation peaks.
- Include controls for proteasome inhibition (e.g., MG132) to confirm degradation specificity.
- Calculate DC50 and Dmax (maximum degradation efficiency) using nonlinear regression models, as demonstrated for PROTAC TBK1 degrader-2 (Dmax: 96%) .
Q. What bioinformatics tools are recommended for analyzing CARM1-dependent transcriptional networks?
- RNA-seq : Identify differentially expressed genes post-degradation.
- Cistrome DB : Map CARM1 chromatin occupancy.
- STRING DB : Construct protein interaction networks to uncover co-regulated pathways (e.g., metabolic reprogramming in spermatids vs. cell adhesion in cancer) .
Q. How can isoform-specific CARM1 antibodies improve experimental rigor in degradation studies?
Properties
Molecular Formula |
C72H100N12O7S |
---|---|
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[3-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenyl]propanoyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H100N12O7S/c1-50(56-14-16-58(17-15-56)67-51(2)75-49-92-67)76-69(88)64-43-60(85)47-84(64)71(90)68(72(3,4)5)77-65(86)48-82-39-37-81(38-40-82)46-53-22-30-80(31-23-53)45-54-24-34-83(35-25-54)66(87)20-13-52-11-18-61(19-12-52)91-62-10-8-9-59(42-62)70(89)78(7)44-55-21-28-74-63(41-55)57-26-32-79(33-27-57)36-29-73-6/h8-12,14-19,21,28,41-42,49-50,53-54,57,60,64,68,73,85H,13,20,22-27,29-40,43-48H2,1-7H3,(H,76,88)(H,77,86)/t50-,60+,64-,68+/m0/s1 |
InChI Key |
WRQKOZXHYYEKER-KLLGSTGQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)CCC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.